2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid (CAS: 1049740-20-6) is a chiral pyrrolidine-2-carboxylic acid derivative with a 3-fluorobenzyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₄NO₂F·HCl, and it exists as the hydrochloride salt in commercial preparations . The compound’s (R)-configuration at the pyrrolidine-2-carboxylic acid core is critical for its stereospecific interactions, as seen in related analogs targeting ionotropic glutamate receptors (iGluRs) . The 3-fluorophenyl group contributes to its electronic and steric profile, influencing solubility, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12/h1,3-4,7,14H,2,5-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJGVXMPHPURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-fluorophenylmethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the fluorophenylmethyl group and the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds similar to 2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid may act as antagonists in neuropeptide systems. For instance, studies involving relaxin-3/RXFP3 systems have shown that modifications in the structure can lead to effective antagonistic activity against specific receptors related to appetite control and stress responses . The compound's structural features suggest it could be explored for similar neuropharmacological applications.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in tumor growth. For example, modifications in the pyrrolidine structure have been linked to enhanced activity against kinases associated with various cancers . This suggests that derivatives of this compound could be developed as targeted therapies for malignancies.
Anti-inflammatory Properties
Preliminary studies suggest that compounds with similar frameworks may exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation. This opens avenues for exploring the therapeutic potential of this compound in treating inflammatory diseases.
Synthesis of Functional Materials
The unique chemical properties of this compound position it as a candidate for synthesizing functional materials. Its ability to form stable complexes with metal ions can be utilized in the development of catalysts or sensors, enhancing its applicability in material science .
Data Table: Summary of Applications
Case Study 1: Neuropharmacological Effects
In a study investigating the relaxin-3/RXFP3 system, compounds structurally related to this compound demonstrated significant antagonist activity, influencing feeding behavior and stress responses in animal models. The findings underline the importance of structural modifications in enhancing pharmacological efficacy .
Case Study 2: Anticancer Research
Research focused on kinase inhibition revealed that derivatives based on the pyrrolidine structure exhibited potent anticancer properties by disrupting critical signaling pathways involved in tumor proliferation. These studies emphasize the therapeutic potential of this compound framework in oncology .
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1217651-48-3)
This analog () features a 2-fluorobenzyl group instead of 3-fluorobenzyl. The ortho-fluorine position reduces steric hindrance compared to the meta-substituted target compound but may alter π-π stacking interactions in receptor binding. The (S)-configuration in this analog further differentiates its pharmacological profile from the (R)-configured target .- The dichlorophenyl group may also introduce steric clashes in tight binding pockets compared to the smaller 3-fluorophenyl group .
Substituent Position on the Pyrrolidine Ring
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic Acid (CAS: 1513967-68-4)
Here, the 3-fluorophenyl group is directly attached to the pyrrolidine ring’s 3-position (), unlike the benzyl-linked substituent in the target compound. This structural difference significantly alters the molecule’s conformational flexibility and spatial orientation, impacting interactions with targets like iGluRs .(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic Acid (CAS: 2055114-58-2)
The 3-fluorophenyl group is at the pyrrolidine’s 4-position, and a 2-methoxyethyl group is added to the nitrogen (). The methoxyethyl moiety enhances solubility, while the fluorophenyl’s position may restrict rotational freedom, affecting binding kinetics .
Functional Group Modifications
- 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1266973-95-8) This compound () introduces a ketone at the pyrrolidine’s 5-position and a methyl group on the nitrogen.
(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid
From , this iGluR antagonist replaces the benzyl group with a 3-carboxyphenyl substituent. The distal carboxylic acid enhances polar interactions with receptor domains, as shown in X-ray crystallography studies with GluA2 and GluK1 ligand-binding domains .
Key Pharmacological and Physicochemical Differences
Table 1: Structural and Functional Comparison
Biological Activity
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, is a chiral compound featuring a pyrrolidine backbone with a carboxylic acid functional group. This unique structure suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C12H15ClFNO2
- Molar Mass : 259.7 g/mol
- CAS Number : 1049740-20-6
The compound's structure includes a fluorophenyl group, which is known to influence its pharmacological properties and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. Initial predictions suggest that this compound may exhibit various pharmacological effects, including:
- Antagonistic Activity : Potential interactions with neuropeptide systems, particularly the relaxin-3/RXFP3 system, which is involved in regulating appetite and stress responses .
- Antimicrobial Properties : Similar pyrrolidine derivatives have shown antibacterial and antifungal activities, indicating potential for this compound to exhibit similar effects .
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties through inhibition of key enzymes like COX-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S,4R)-4-(Phenyl)methylpyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different stereochemistry may significantly affect biological activity |
| 3-Fluorophenylalanine | Contains a fluorophenyl group | Amino acid structure with different functionalities |
| (S)-N-(3-Fluorobenzyl)glycine | Glycine derivative with fluorobenzyl group | Potentially different receptor interactions |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Antagonistic Activity in Neuropeptide Systems : Research has identified compounds that act as antagonists in the RXFP3 system, suggesting that modifications in the pyrrolidine structure can affect binding affinity and functional outcomes .
- Example Study : A study screened numerous compounds for antagonist activity against RXFP3 and found several hits that shared structural similarities with 2-[(3-Fluorophenyl)methyl]pyrrolidine derivatives.
-
Antimicrobial Testing : In vitro tests on pyrrolidine derivatives indicated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms . The minimum inhibitory concentration (MIC) values were reported as follows:
- Bacillus subtilis: MIC = 4.69 µM
- Staphylococcus aureus: MIC = 5.64 µM
- Escherichia coli: MIC = 13.40 µM
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
